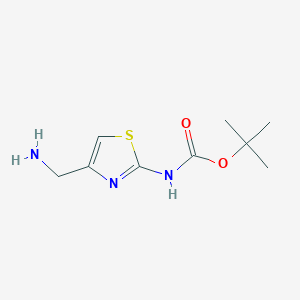
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a versatile chemical compound with a unique structure that enables various applications in scientific research. This compound is known for its potential in drug development, organic synthesis, and bioactivity studies.
作用机制
Target of Action
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate primarily targets the Methionine aminopeptidase 1 . This enzyme plays a crucial role in the removal of the N-terminal methionine from nascent proteins .
Mode of Action
The compound interacts with its target by cotranslationally removing the N-terminal methionine from nascent proteins . The N-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged .
Biochemical Pathways
The biochemical pathway affected by this compound involves the synthesis of proteins. By interacting with Methionine aminopeptidase 1, the compound influences the maturation of nascent proteins . This can have downstream effects on various cellular processes that rely on these proteins.
Pharmacokinetics
The compound’s interaction with methionine aminopeptidase 1 suggests it may be involved in protein synthesis pathways . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, are currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are related to its influence on protein synthesis. By affecting the removal of the N-terminal methionine from nascent proteins, the compound can potentially impact the function and activity of these proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate typically involves the construction of the thiazole core followed by amidation and nucleophilic substitution steps . The reaction conditions often include the use of tert-butyl carbamate and appropriate thiazole derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reactions while ensuring purity and yield are maintained .
化学反应分析
Types of Reactions
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
科学研究应用
Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential bioactivity and interactions with biological systems.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
相似化合物的比较
Similar Compounds
Some compounds similar to tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate include:
- Tert-butyl (4-(bromomethyl)thiazol-2-yl)carbamate
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
- 2-amino-4-(aminomethyl)thiazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for a wide range of applications in different fields. Its unique combination of functional groups provides versatility in chemical reactions and potential bioactivity.
属性
IUPAC Name |
tert-butyl N-[4-(aminomethyl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4,10H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKNAIFIARYMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211535-27-1 |
Source


|
| Record name | tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
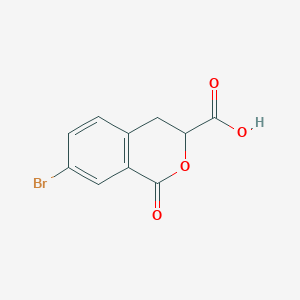
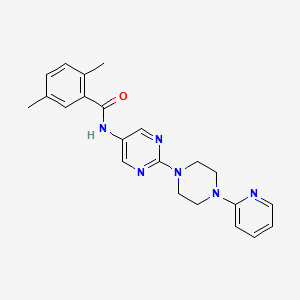
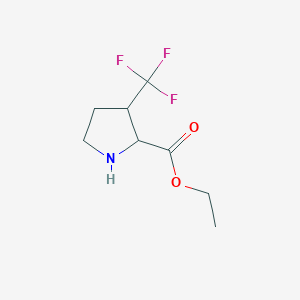
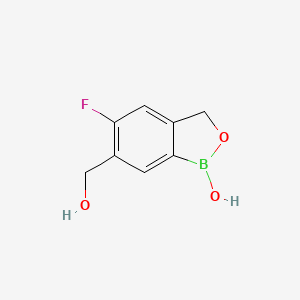

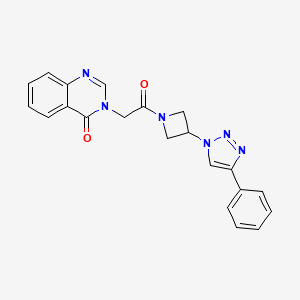
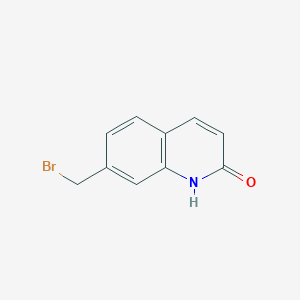
![2-Ethyl-5-((4-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965454.png)
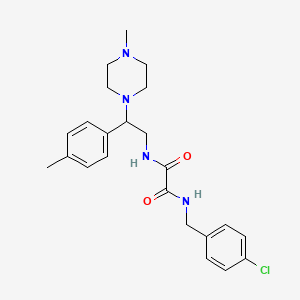
![4-propyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2965456.png)
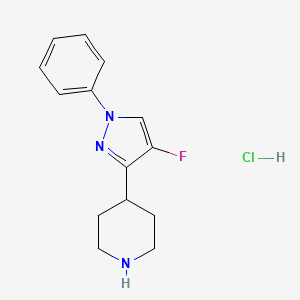
![1-(3,4-Dimethoxyphenyl)-4-[(dimethylsulfamoyl)amino]pyrrolidin-2-one](/img/structure/B2965461.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-4-yl)methanone](/img/structure/B2965462.png)
![Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2965463.png)
